![molecular formula C12H20O3 B13251024 2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B13251024.png)
2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid is a complex organic compound with the molecular formula C12H20O3. This compound is notable for its cyclopropane ring, which is a three-membered ring structure that imparts unique chemical properties. The presence of the oxane ring adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of an appropriate alkene precursor, followed by functional group transformations to introduce the oxane ring and carboxylic acid functionalities. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as crystallization or chromatography, are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or other biomolecules. The oxane ring and carboxylic acid group contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Chrysanthemic acid: A structurally similar compound with a cyclopropane ring and carboxylic acid group.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid is unique due to the presence of both the oxane ring and the cyclopropane ring, which impart distinct chemical properties and reactivity. This combination of structural features makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
2,2-dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O3/c1-7-4-5-15-8(6-7)9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3,(H,13,14)/t7-,8?,9?,10?/m0/s1 |
InChIキー |
DMJMOLKIANIRIN-KJTVYLTBSA-N |
異性体SMILES |
C[C@H]1CCOC(C1)C2C(C2(C)C)C(=O)O |
正規SMILES |
CC1CCOC(C1)C2C(C2(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)
![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline](/img/structure/B13250958.png)
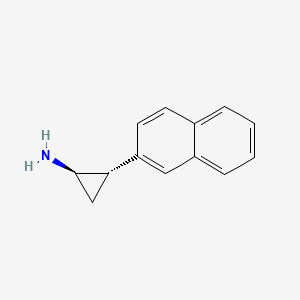
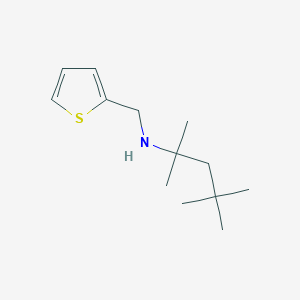
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13250971.png)
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene](/img/structure/B13250973.png)
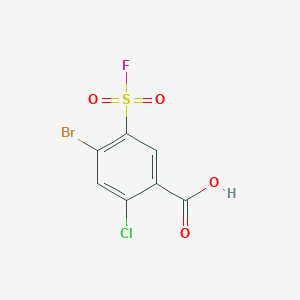
amine](/img/structure/B13250976.png)
![2-[(Thian-4-yl)amino]ethan-1-ol](/img/structure/B13250988.png)
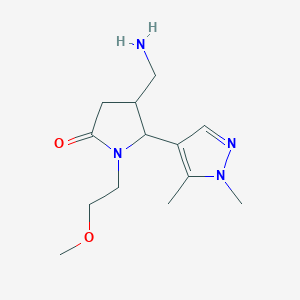
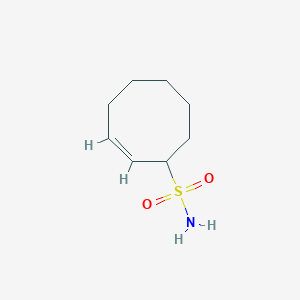
![N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13251013.png)
